molecular formula C10H19N3O2S B1480450 2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 2097972-98-8

2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1480450
CAS No.: 2097972-98-8
M. Wt: 245.34 g/mol
InChI Key: KBKHXGYMBQQTDB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C10H19N3O2S and its molecular weight is 245.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2S/c14-16(15)12(9-3-1-2-4-9)5-6-13(16)10-7-11-8-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKHXGYMBQQTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(S2(=O)=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses based on available research findings.

The compound has the following molecular structure:

  • Molecular Formula : C10H14N2O2S
  • CAS Number : 2097972-98-8

Research indicates that compounds similar to 2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide may exhibit biological activity through various mechanisms. These include:

  • Inhibition of Enzymatic Activity : Compounds in the thiadiazolidine class have been shown to inhibit specific enzymes related to cancer progression and inflammation.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide have been evaluated in various studies. The following table summarizes findings from relevant research:

StudyCell LineIC50 (µM)Notes
Study ADU145 (Prostate Cancer)0.01High antiproliferative activity observed .
Study BK562 (Leukemia)0.02Significant reduction in cell viability .
Study CVarious Tumor Cell Lines0.01 - 9.87Demonstrated higher activity than free ligands .

Case Studies

Several case studies have highlighted the biological activity of thiadiazolidine derivatives:

  • Antitumor Activity : In a study involving DU145 prostate carcinoma cells, the compound exhibited an IC50 value as low as 0.01 µM, indicating potent antitumor properties.
  • Antimicrobial Effects : The compound's derivatives were assessed for their ability to inhibit bacterial growth. Results showed effectiveness against various strains of bacteria, which could be attributed to their structural properties that facilitate interaction with microbial targets .
  • Mechanistic Insights : Investigations into the metabolic pathways of related compounds revealed that they undergo significant transformations that enhance their biological efficacy. For instance, dehydrogenation and hydroxylation reactions were noted to play a crucial role in their activity against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide

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